Evofosfamide - 918633-87-1

Evofosfamide

Catalog Number: EVT-288307
CAS Number: 918633-87-1
Molecular Formula: C9H16Br2N5O4P
Molecular Weight: 449.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evofosfamide, formerly known as TH-302, is a hypoxia-activated prodrug classified as a 2-nitroimidazole compound. [, , ] It plays a crucial role in scientific research as a tool for studying tumor hypoxia, developing targeted cancer therapies, and investigating mechanisms of drug resistance. [, , ] Evofosfamide is designed to exploit the unique characteristic of hypoxic tumor microenvironments, which are often resistant to conventional treatments like chemotherapy and radiotherapy. [, , , ]

Future Directions
  • Patient Stratification: Future research should focus on refining patient stratification strategies using validated biomarkers like POR expression and hypoxia imaging to identify individuals most likely to benefit from evofosfamide therapy. [, , , , , ]

  • Optimal Treatment Schedules: Investigating optimal treatment schedules and combinations of evofosfamide with other anticancer agents, including chemotherapy, radiotherapy, and immunotherapy, is crucial to enhance its efficacy and manage resistance. [, , , , , , , , , ]

  • Overcoming Resistance: Further research is needed to understand and overcome mechanisms of resistance to evofosfamide, potentially through combination therapies or development of novel hypoxia-targeted agents. [, ]

  • Expanding Clinical Applications: Evaluating evofosfamide's efficacy in a wider range of cancer types, particularly those with high hypoxic burdens, is essential to expand its clinical applications. [, , , ]

Overview

Evofosfamide, also known as TH-302, is a novel compound currently under investigation for its potential in cancer therapy. It is classified as a hypoxia-activated prodrug, which means it is designed to become active specifically in low-oxygen environments typical of many solid tumors. This selectivity allows it to target cancer cells while minimizing damage to normal tissues. Evofosfamide is particularly notable for its ability to release a cytotoxic agent, bromo-isophosphoramide mustard, upon activation in hypoxic conditions, making it a promising candidate for treating various tumor types, including pancreatic and soft tissue sarcomas .

Synthesis Analysis

Evofosfamide can be synthesized through a multi-step process that involves several chemical transformations. The synthesis typically includes the following key steps:

  1. Starting Materials: The process begins with readily available 2-nitroimidazole derivatives.
  2. Reactions: Key reactions include the introduction of bromine into specific positions on the molecule to enhance its potency and selectivity for hypoxic conditions.
  3. Final Product: The final compound is obtained after purification and formulation adjustments .

The synthesis method allows for the efficient production of Evofosfamide, which has been optimized to ensure high yields and purity suitable for clinical applications.

Molecular Structure Analysis

Evofosfamide's molecular structure is characterized by its unique composition as a 2-nitroimidazole derivative. The essential features include:

  • Core Structure: The compound contains a nitroimidazole moiety which is critical for its hypoxia-selective activation.
  • Substituents: The presence of bromine enhances the cytotoxic properties of the resulting active metabolite.
  • Molecular Formula: C10_{10}H10_{10}BrN3_{3}O4_{4}P
  • Molecular Weight: Approximately 336.1 g/mol

The structural characteristics are fundamental to its mechanism of action and therapeutic effectiveness .

Chemical Reactions Analysis

Evofosfamide undergoes specific chemical reactions that are crucial for its activation:

  1. Reduction Reaction: Under hypoxic conditions, Evofosfamide is reduced by cellular reductases to form a radical anion.
  2. Fragmentation: This radical anion then undergoes irreversible fragmentation, releasing the active cytotoxic agent bromo-isophosphoramide mustard.
  3. DNA Alkylation: The released agent interacts with DNA, leading to cross-linking that inhibits DNA replication and triggers apoptosis in cancer cells .

These reactions highlight the compound's design as a targeted therapy that exploits the unique microenvironment of tumors.

Mechanism of Action

The mechanism of action of Evofosfamide involves several key processes:

This targeted mechanism allows Evofosfamide to selectively kill tumor cells while sparing normal cells in well-oxygenated tissues.

Physical and Chemical Properties Analysis

Evofosfamide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethylacetamide and ethanol; limited solubility in water.
  • Stability: Stability can be affected by pH and temperature; it is often stored under controlled conditions to maintain efficacy.

These properties are significant for formulation development and clinical use .

Applications

Evofosfamide is primarily being investigated for its applications in oncology:

  • Cancer Treatment: It is evaluated in clinical trials for various solid tumors, including pancreatic cancer and soft tissue sarcomas.
  • Combination Therapy: Research includes its use in combination with other chemotherapeutic agents to enhance therapeutic outcomes.
  • Hypoxia Targeting: Its unique ability to target hypoxic tumor regions presents opportunities for developing more effective cancer therapies with reduced systemic toxicity compared to traditional chemotherapies .
Hypoxia-Activated Prodrug Design and Molecular Mechanisms

Structural Rationale of 2-Nitroimidazole Conjugation

Evofosfamide (TH-302) exemplifies a rational drug design strategy targeting tumor hypoxia. Its molecular architecture comprises two functionally distinct moieties linked by a phosphoramidate bond: a 2-nitroimidazole hypoxia sensor and the brominated isophosphoramide mustard (Br-IPM) cytotoxin [4] [10]. The 2-nitroimidazole group serves as the critical hypoxia-sensing unit. Its highly electron-deficient nature facilitates facile one-electron reduction by cellular reductases, initiating the activation cascade. This reduction potential is finely tuned; the nitro group's electron affinity is sufficient for bioreduction yet maintains prodrug stability under normoxic conditions [9] [10].

The linker connecting the 2-nitroimidazole to Br-IPM is strategically designed for hypoxia-selective fragmentation. It is a phosphoramidate group, chosen for its stability in circulation but susceptibility to cleavage following nitroimidazole reduction. Crucially, replacing chlorine atoms in classical alkylators (like ifosfamide mustard) with bromine in Br-IPM enhances the cytotoxin's potency approximately 10-fold. Bromine's superior leaving group ability facilitates more efficient DNA alkylation upon release [4] [7] [10]. This integrated structure ensures evofosfamide remains inert in oxygenated tissues but becomes a potent DNA-damaging agent specifically within the hypoxic tumor microenvironment.

  • Key Structural Components:
  • 2-Nitroimidazole: High electron affinity sensor for hypoxia.
  • Phosphoramidate Linker: Provides stability and enables hypoxia-triggered cleavage.
  • Bromo-Isophosphoramide Mustard (Br-IPM): Potent DNA cross-linking alkylator (bromine enhances potency over chlorine analogs).

Hypoxia-Selective Activation Pathways

Reductive Enzymatic Activation by Cellular Reductases

The activation of evofosfamide is fundamentally dependent on enzymatic one-electron reduction, primarily mediated by ubiquitous cellular reductases prevalent in tumor cells. While the specific reductase(s) most critical in vivo remain under investigation, the process is initiated by enzymes such as NADPH:cytochrome P450 oxidoreductase (POR), nitric oxide synthases (NOS), and other flavoproteins capable of single-electron transfer [9]. Under severe hypoxia (< 0.5% O₂), these reductases donate a single electron to the electron-deficient 2-nitroimidazole moiety, generating a highly reactive nitro radical anion intermediate [9] [10].

The expression and activity levels of these activating reductases significantly influence tumor sensitivity to evofosfamide. For instance, studies using head and neck squamous cell carcinoma (HNSCC) models demonstrated that cell lines and xenografts with low expression of cytochrome P450 oxidoreductase (POR), such as UT-SCC-14, exhibit marked resistance to evofosfamide. Conversely, models like lung adenocarcinoma A549, expressing higher POR levels, show greater sensitivity both in vitro and in vivo [8]. This highlights POR as a potential predictive biomarker for evofosfamide response. Broader genomic screens (CRISPR knockout, shRNA) have implicated additional genes involved in mitochondrial electron transfer (e.g., SLX4IP, YME1L1) and DNA damage response (e.g., SLFN11) in modulating sensitivity, suggesting a complex network of activators and modifiers [9].

Oxygen-Dependent Prodrug Stability and Fragmentation Dynamics

The fate of the unstable nitro radical anion is exquisitely sensitive to local oxygen concentration, dictating the prodrug's hypoxia selectivity:

  • Normoxic Conditions (Oxygen Present): The nitro radical anion reacts rapidly with molecular oxygen (O₂) in a diffusion-limited process. This reaction regenerates the original, inert evofosfamide prodrug and produces a superoxide radical (O₂⁻•). This futile cycle effectively protects normoxic tissues from significant drug activation and cytotoxicity [9] [10]. The hypoxia cytotoxicity ratio (HCR), defined as the ratio of IC₅₀ under normoxia to IC₅₀ under hypoxia, quantifies this selectivity. Evofosfamide typically exhibits high HCR values, ranging from >10-fold to over 300-fold across various cancer cell lines (e.g., 8.33 ± 0.75 μmol/L hypoxic IC₅₀ vs >100 μmol/L normoxic IC₅₀ in CNE-2 nasopharyngeal carcinoma cells) [1] [7] [9].
  • Hypoxic Conditions (O₂ Absent or Very Low): In the absence of oxygen to quench it, the nitro radical anion undergoes further irreversible reduction steps (protonation, additional electron transfer). This ultimately leads to the cleavage of the phosphoramidate linker, releasing the aziridinium ions of the potent DNA-alkylating cytotoxin bromo-isophosphoramide mustard (Br-IPM) and an inert 2-aminoimidazole derivative [4] [9] [10]. The rate of this fragmentation process determines the efficiency of cytotoxin release under hypoxia.

Table 1: Hypoxia Cytotoxicity Ratio (HCR) of Evofosfamide in Selected Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (Hypoxia) (μmol/L)IC₅₀ (Normoxia) (μmol/L)HCR (Normoxia/Hypoxia)Source
HNE-1Nasopharyngeal Carcinoma0.31 ± 0.07> 100> 322 [1]
CNE-2Nasopharyngeal Carcinoma8.33 ± 0.75> 100> 12 [1]
HONE-1Nasopharyngeal Carcinoma7.62 ± 0.67> 100> 13 [1]
H460Non-Small Cell Lung Cancer~0.4*~50*~125 [7] [9]
MIA Paca-2Pancreatic Ductal AdenocarcinomaLow*High*High* [2]
Su.86.86Pancreatic Ductal AdenocarcinomaResistant*Resistant*Low* [2]

*Specific values not always provided in text; based on reported sensitivity/resistance patterns.

Table 2: Key Steps in Evofosfamide Activation and Oxygen Dependency

StepKey SpeciesOxygen StatusOutcomeConsequence
Initial ReductionEvofosfamide (Prodrug)Normoxia/HypoxiaNitro Radical Anion formed by cellular reductases (e.g., POR)Activation pathway initiated
Radical Anion Fate - NormoxiaNitro Radical Anion + O₂PresentRapid oxidation → Regenerated Prodrug + Superoxide (O₂⁻•)Prodrug Stability; Cytoprotection
Radical Anion Fate - HypoxiaNitro Radical AnionAbsentFurther reduction → Nitroso, Hydroxylamine, Amine IntermediatesLinker Fragmentation Initiated
FragmentationReduced IntermediatesHypoxiaPhosphoramidate bond cleavage → Br-IPM + Inert 2-Aminoimidazole byproductCytotoxin Release
Cytotoxin ActionBr-IPM (Active Alkylator)Hypoxia/NormoxiaFormation of DNA interstrand crosslinks via Aziridinium ionsDNA Damage, Cell Cycle Arrest, Apoptosis

Release and Cytotoxic Activity of Bromo-Isophosphoramide Mustard (Br-IPM)

DNA Crosslinking Mechanisms and Apoptotic Induction

Upon its hypoxia-selective release, the activated metabolite bromo-isophosphoramide mustard (Br-IPM) exerts its potent cytotoxic effect primarily through DNA interstrand crosslinking (ICL). Like other nitrogen mustards, Br-IPM undergoes spontaneous activation in aqueous solution, forming highly reactive aziridinium ions [4] [9]. These strained, three-membered ring cations are strong electrophiles that readily attack nucleophilic sites on DNA, primarily the N7 position of guanine residues in opposite DNA strands. This results in the formation of covalent bridges between the two strands, creating interstrand crosslinks [1] [9].

DNA interstrand crosslinks are exceptionally cytotoxic lesions because they physically prevent DNA strand separation, a process essential for DNA replication and transcription. The persistence of these lesions triggers a complex DNA damage response (DDR), characterized by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks often generated during the processing or attempted repair of ICLs [1] [6]. Cells respond by activating cell cycle checkpoints, predominantly arresting in the G2/M phase to allow time for repair. However, if the damage is extensive and irreparable, this initiates mitochondrial apoptosis. Key apoptotic markers upregulated following evofosfamide treatment under hypoxia include caspases-3, -8, and -9, and poly (ADP-ribose) polymerase (PARP) cleavage [1] [9]. Studies using repair-deficient Chinese Hamster Ovary (CHO) cells demonstrated that sensitivity to evofosfamide/Br-IPM is significantly increased in cells deficient in homologous recombination (HR) repair pathways, confirming that unrepaired DNA crosslinks are central to its cytotoxicity [9]. Furthermore, evofosfamide treatment under hypoxia leads to downregulation of D-type cyclins and CDK4/6, and upregulation of CDK inhibitors p21 and p27, contributing to G1 arrest and suppression of survival signaling [9].

Bystander Effects in Normoxic Tumor Regions

A significant advantage of evofosfamide's design is its potential for a bystander effect, extending cytotoxicity beyond the severely hypoxic cells where activation occurs to adjacent, better-oxygenated tumor regions. This effect is attributed to two primary mechanisms:

  • Metabolite Diffusion: Although Br-IPM itself is relatively hydrophilic and may have limited diffusion capacity, its precursor aziridinium ions are highly reactive but can diffuse short distances (estimated in the range of tens to perhaps hundreds of microns) from the site of prodrug activation within hypoxic zones before reacting with DNA or water [9]. This diffusion allows these potent alkylating species to reach and kill neighboring oxygenated tumor cells that were not hypoxic enough to activate the prodrug directly. Evidence supporting this comes from studies in 3D tumor spheroids and multicellular layers, where evofosfamide demonstrated significantly greater cell killing compared to monolayer cultures, with DNA damage markers (γH2AX) spreading from hypoxic cores to more oxygenated peripheral regions over time [2] [9].
  • Tumor Reoxygenation: Evofosfamide exerts a significant secondary effect by eliminating the hypoxic cell fraction. Hypoxic cells consume substantial oxygen to maintain energy production primarily through inefficient glycolysis. By selectively killing these oxygen-consuming cells, evofosfamide reduces the overall oxygen demand within the tumor. This leads to an improvement in oxygenation (reoxygenation) of the previously hypoxic regions and potentially adjacent areas [2]. This phenomenon has been directly observed using quantitative methods like Electron Paramagnetic Resonance Imaging (EPRI) in pancreatic ductal adenocarcinoma (PDAC) xenograft models. Hypoxic MIA Paca-2 tumors showed global improvement in oxygenation after evofosfamide treatment, independent of changes in perfusion (as measured by DCE-MRI), confirming reduced oxygen consumption as the driver [2]. This reoxygenation can sensitize the remaining tumor cells to subsequent treatments that require oxygen for maximum efficacy, such as radiotherapy or certain chemotherapies, amplifying the overall antitumor effect indirectly.

Table 3: Mechanisms of Evofosfamide's Bystander Effect

MechanismKey ProcessEvidenceTherapeutic Implication
Metabolite DiffusionDiffusion of reactive aziridinium ions from hypoxic site of activation.γH2AX spread from hypoxic core to periphery in spheroids/tumors [9]; Enhanced killing in 3D models vs monolayers [9].Kills moderately hypoxic/oxic cells near severe hypoxia; Expands effective treatment volume.
Tumor ReoxygenationKilling of oxygen-consuming hypoxic cells reduces overall tumor oxygen demand.EPRI shows increased pO₂ post-treatment; Perfusion (Ktrans) may decrease or stay stable [2].Improves tumor oxygenation; Sensitizes residual tumor to oxygen-dependent therapies (e.g., RT).

Properties

CAS Number

918633-87-1

Product Name

Evofosfamide

IUPAC Name

2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine

Molecular Formula

C9H16Br2N5O4P

Molecular Weight

449.04 g/mol

InChI

InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)

InChI Key

UGJWRPJDTDGERK-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr

Solubility

Soluble in DMSO, not in water

Synonyms

evofosfamide
TH 302
TH-302
TH302 cpd

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.